molecular formula C13H13F3N4O2 B279728 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide

Katalognummer B279728
Molekulargewicht: 314.26 g/mol
InChI-Schlüssel: JUKKQHJNSXRHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A2A receptor is involved in a variety of physiological processes, including regulation of neurotransmitter release, modulation of immune responses, and control of vascular tone. CPI-444 has been shown to have potential therapeutic applications in cancer immunotherapy and other disease areas.

Wirkmechanismus

The adenosine A2A receptor is a key regulator of immune cell function, particularly in the context of cancer. When activated by adenosine, the A2A receptor can suppress the activity of immune cells and promote the growth and survival of cancer cells. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the A2A receptor and preventing adenosine from activating it. This leads to increased activity of immune cells and enhanced anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have a range of biochemical and physiological effects. For example, it can modulate the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other receptors or pathways. However, one limitation of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is its relatively short half-life, which may require frequent dosing in some applications. Additionally, the efficacy of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide may be influenced by factors such as tumor microenvironment and immune cell phenotype.

Zukünftige Richtungen

There are several potential future directions for research on 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and immune suppression. Another direction is the exploration of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide in other disease areas, such as neurological and autoimmune disorders. Finally, there is ongoing research into the mechanisms of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide and the factors that influence its efficacy, which could lead to the development of more effective therapies.

Synthesemethoden

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, starting with the preparation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid. This intermediate is then converted to 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide through a series of chemical reactions, including amidation and cyclization. The final product is obtained as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied in preclinical models of cancer and other diseases. In particular, it has been shown to have potent anti-tumor activity in a variety of cancer types, including melanoma, colorectal cancer, and non-small cell lung cancer. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide works by blocking the adenosine A2A receptor, which is known to play a role in suppressing immune responses to tumors. By inhibiting this receptor, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide can enhance the activity of immune cells, such as T cells, and promote anti-tumor immune responses.

Eigenschaften

Molekularformel

C13H13F3N4O2

Molekulargewicht

314.26 g/mol

IUPAC-Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H13F3N4O2/c1-7-4-11(19-22-7)17-12(21)6-20-9(8-2-3-8)5-10(18-20)13(14,15)16/h4-5,8H,2-3,6H2,1H3,(H,17,19,21)

InChI-Schlüssel

JUKKQHJNSXRHKM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Kanonische SMILES

CC1=CC(=NO1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.